molecular formula C29H33ClN2O5 B608900 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide CAS No. 1225208-44-5

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

Cat. No. B608900
M. Wt: 525.04
InChI Key: JHVSKUKBBZURJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MDK08445 is an important intermediate or precursor for the synthesis of Cefiderocol. MDK08445 has CAS#1225208-44-5. We assigned a code name as MDK08445 (last 5 digital of its CAS# was used). Cefiderocol, also known as S-649266, is a potent siderophore cephalosporin antibiotic with a catechol moiety on the 3-position side chain. S-649266 shows potent in vitro activity against the non-fermenting Gram-negative bacteria Acinetobacter baumannii, Pseudomonas aeruginosa and Stenotrophomonas maltophilia, including MDR strains such as carbapenem-resistant A. baumannii and metallo-β-lactamase-producing P. aeruginosa.

Scientific Research Applications

Metoclopramide: Pharmacological Properties and Clinical Use

Metoclopramide is recognized for its varied applications in gastro-intestinal diagnostics and treatment of different types of vomiting and gastro-intestinal disorders. It aids in radiological identification of small intestine lesions, facilitates duodenal intubation and small intestine biopsy, and assists in emergency endoscopy in upper gastro-intestinal haemorrhage. The drug promotes gastric emptying, aids in the absorption of various drugs, and exhibits anti-emetic effects by antagonizing vomiting triggers. Although its cardiovascular effects are minimal, it's crucial to consider its potential extrapyramidal side-effects, especially in young individuals or those receiving excessive doses. Pharmacokinetic studies suggest rapid absorption and excretion of metoclopramide, with a short half-life. Controlled therapeutic trials have demonstrated its efficacy in controlling postoperative vomiting, making it a valuable drug in anaesthetic practice, particularly in emergencies (Pinder et al., 2012).

Occurrence and Fate of Parabens in Aquatic Environments

Parabens, widely used as preservatives, can act as weak endocrine disrupter chemicals. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to continuous environmental introduction. They can readily react with free chlorine, forming more stable and persistent chlorinated by-products. These by-products have been detected in various water sources, raising concerns about their toxicity and the need for further research to understand their impact on health and the environment (Haman et al., 2015).

ABTS/PP Decolorization Assay of Antioxidant Capacity

The ABTS/PP decolorization assay, widely used to assess antioxidant capacity, involves two principal reaction pathways. Some antioxidants form coupling adducts with ABTS•+, while others undergo oxidation without coupling. The specificity and relevance of these reactions and their contributions to total antioxidant capacity require further elucidation. Despite some reservations, the ABTS-based assays are recommended for monitoring changes in the same antioxidant system during storage and processing (Ilyasov et al., 2020).

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, benzimidazole, and imidazolylpeptides, show promise in the search for new antitumor drugs. Some of these compounds have progressed beyond preclinical testing. Their structures and biological properties are of interest not only for antitumor drug development but also for synthesizing compounds with various biological activities (Iradyan et al., 2009).

properties

CAS RN

1225208-44-5

Product Name

2-Chloro-3,4-bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

Molecular Formula

C29H33ClN2O5

Molecular Weight

525.04

IUPAC Name

2-chloro-3,4-bis((4-methoxybenzyl)oxy)-N-(2-(pyrrolidin-1-yl)ethyl)benzamide

InChI

InChI=1S/C29H33ClN2O5/c1-34-23-9-5-21(6-10-23)19-36-26-14-13-25(29(33)31-15-18-32-16-3-4-17-32)27(30)28(26)37-20-22-7-11-24(35-2)12-8-22/h5-14H,3-4,15-20H2,1-2H3,(H,31,33)

InChI Key

JHVSKUKBBZURJZ-UHFFFAOYSA-N

SMILES

O=C(C1=CC=C(OCC2=CC=C(OC)C=C2)C(OCC3=CC=C(OC)C=C3)=C1Cl)NCCN4CCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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